![molecular formula C20H21NO3 B5737418 ethyl 4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5737418.png)
ethyl 4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate is a chemical compound that belongs to the class of N-substituted benzamides. It is commonly used in scientific research for its potential pharmacological properties, including its ability to modulate the activity of certain enzymes and receptors in the body. In
作用机制
The mechanism of action of ethyl 4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate involves its ability to interact with specific enzymes and receptors in the body. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. Additionally, it has been found to activate peroxisome proliferator-activated receptors, which can improve insulin sensitivity and reduce inflammation in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that it can inhibit the activity of acetylcholinesterase, activate peroxisome proliferator-activated receptors, and induce apoptosis in cancer cells. In vivo studies have shown that it can improve cognitive function and memory in animal models of Alzheimer's disease, improve insulin sensitivity in animal models of diabetes, and inhibit tumor growth in animal models of cancer.
实验室实验的优点和局限性
One advantage of using ethyl 4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate in lab experiments is its potential pharmacological properties, which make it a potential candidate for the treatment of various diseases. Additionally, it has been found to be relatively safe and well-tolerated in animal studies, with no major side effects reported. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its availability and use in certain research settings.
未来方向
There are several future directions for the study of ethyl 4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate. One direction is to further explore its potential pharmacological properties and identify new therapeutic applications. Another direction is to optimize the synthesis method to reduce the cost and increase the yield of the compound. Additionally, future studies could focus on the development of new analogs and derivatives of this compound with improved pharmacological properties and reduced toxicity.
合成方法
The synthesis of ethyl 4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate involves the reaction of 4-aminobenzoic acid with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then treated with 4-methylacetophenone and ammonium acetate to yield the final compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
科学研究应用
Ethyl 4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate has been extensively studied for its potential pharmacological properties. It has been found to modulate the activity of certain enzymes and receptors in the body, including the inhibition of acetylcholinesterase and the activation of peroxisome proliferator-activated receptors. These pharmacological properties make it a potential candidate for the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer.
属性
IUPAC Name |
ethyl 4-[[(E)-4-(4-methylphenyl)-4-oxobut-2-en-2-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-4-24-20(23)17-9-11-18(12-10-17)21-15(3)13-19(22)16-7-5-14(2)6-8-16/h5-13,21H,4H2,1-3H3/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAAQGMEFXQBCQ-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-tert-butyl-N-cyclohexyl-2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5737335.png)
![N-(2-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5737343.png)
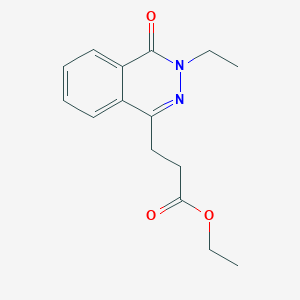
![2-ethyl-N-[2-(4-fluorophenyl)ethyl]butanamide](/img/structure/B5737358.png)
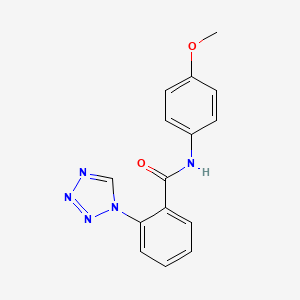
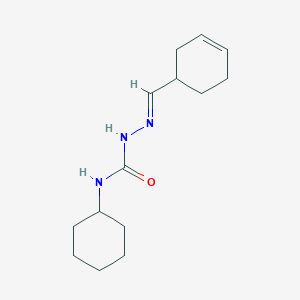

![2-(3-chlorophenyl)-4-[(dimethylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5737391.png)
![N-[4-(acetylamino)phenyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B5737398.png)
![N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5737401.png)
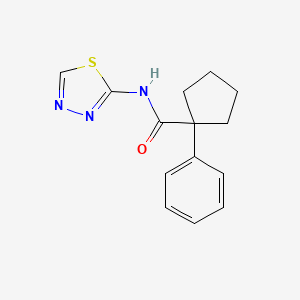
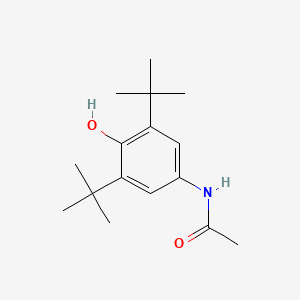
![N-methyl-N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5737423.png)

